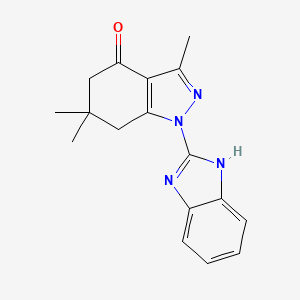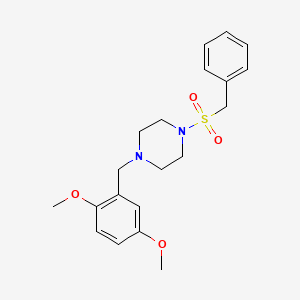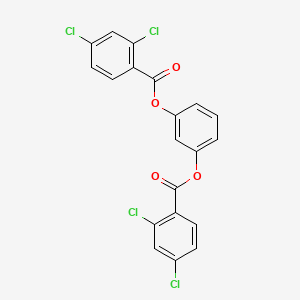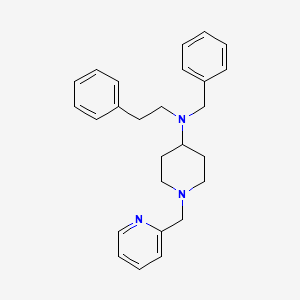
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole moiety fused with a tetrahydroindazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Tetrahydroindazole: The tetrahydroindazole structure is often synthesized through cyclization reactions involving hydrazine derivatives and ketones.
Coupling Reaction: The final step involves coupling the benzimidazole core with the tetrahydroindazole structure under specific conditions, often using catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole and indazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in critical biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways, including those related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Comparison with Similar Compounds
1H-benzimidazole: A simpler structure with similar pharmacological properties.
2-phenylbenzimidazole: Known for its use in UV filters and sunscreen formulations.
1,2-dimethylbenzimidazole: An intermediate in the synthesis of vitamin B12.
Uniqueness: 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of the benzimidazole and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile pharmacophore in drug development.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H18N4O/c1-10-15-13(8-17(2,3)9-14(15)22)21(20-10)16-18-11-6-4-5-7-12(11)19-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
GBMOHKPUYFWOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)

![4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)

![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
![2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine](/img/structure/B10884782.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine](/img/structure/B10884789.png)


![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]](/img/structure/B10884841.png)
